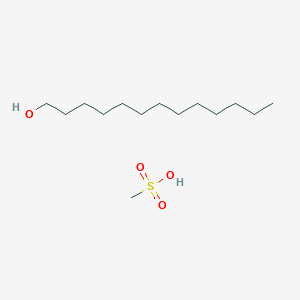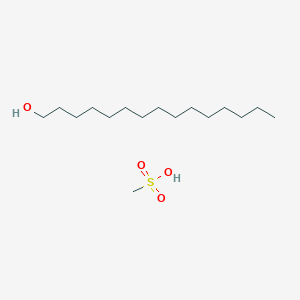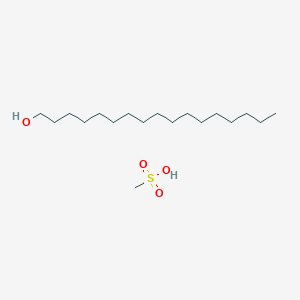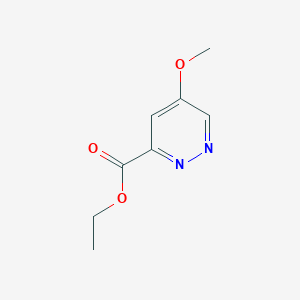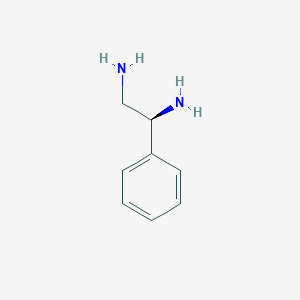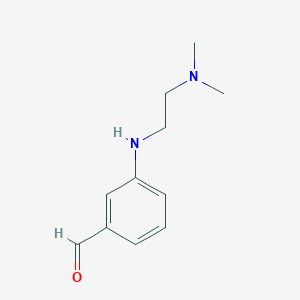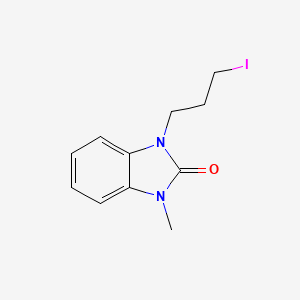
1,3-dihydro-1-(3-iodopropyl)-3-methyl-2H-benzimidazol-2-one
Vue d'ensemble
Description
1,3-dihydro-1-(3-iodopropyl)-3-methyl-2H-benzimidazol-2-one, also known as IBMI, is a small molecule that has gained increasing attention in the scientific community due to its versatile applications in a variety of fields. IBMI is an organoiodine compound with a unique structure that allows it to interact with a variety of biological molecules. It has been used in a variety of scientific applications, ranging from drug discovery to biochemistry and biotechnology.
Applications De Recherche Scientifique
Chemical and Physical Properties
The chemistry of benzimidazole derivatives, including compounds like 1,3-dihydro-1-(3-iodopropyl)-3-methyl-2H-benzimidazol-2-one, has been extensively studied for their intriguing properties and applications. These compounds are known for their versatility in the field of coordination chemistry and organic synthesis. Benzimidazole and its derivatives, due to their structural similarities with nucleotides, exhibit a wide range of biological activities, making them valuable in both biological and electrochemical studies. The review by Boča et al. (2011) explores the preparation, properties, and complex compounds of benzimidazole ligands, highlighting their spectroscopic, structural, and magnetic properties, as well as their biological and electrochemical activity Boča, Jameson, & Linert, 2011.
Biological Applications
Benzimidazole derivatives have been widely recognized for their significant biological applications. For instance, Hoechst 33258, a well-known bis-benzimidazole derivative, binds strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This property has been exploited in various biological studies, including fluorescent DNA staining, chromosome analysis, and nuclear DNA content evaluation in plant cell biology. The review by Issar and Kakkar (2013) provides an extensive overview of the uses of Hoechst 33258 and its analogues in biological applications, highlighting their potential as radioprotectors and topoisomerase inhibitors Issar & Kakkar, 2013.
Pharmacological Significance
The pharmacological significance of benzimidazole compounds is further underscored by their diverse therapeutic potentials. Benzimidazole scaffolds have been found to exhibit a broad spectrum of pharmacological properties, including antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant, and depressant activities. This versatility makes benzimidazole a key scaffold in the design and synthesis of new therapeutic compounds. Babbar, Swikriti, and Arora (2020) provide a comprehensive review on the therapeutic potential of benzimidazole derivatives, emphasizing the importance of the benzimidazole core in the development of numerous groups of biological agents Babbar, Swikriti, & Arora, 2020.
Chemical Synthesis and Modification
The synthetic versatility of benzimidazole derivatives allows for a wide array of chemical modifications, enabling the exploration of new biological activities and applications. Innovative synthetic methodologies have been developed to create benzimidazole compounds with enhanced biological and pharmacological properties. Ibrahim (2011) reviews the synthetic approaches for benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines, showcasing the diverse applications of these compounds in medicinal chemistry Ibrahim, 2011.
Propriétés
IUPAC Name |
1-(3-iodopropyl)-3-methylbenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN2O/c1-13-9-5-2-3-6-10(9)14(11(13)15)8-4-7-12/h2-3,5-6H,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPVEAJIYCFESN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)CCCI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dihydro-1-(3-iodopropyl)-3-methyl-2H-benzimidazol-2-one | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

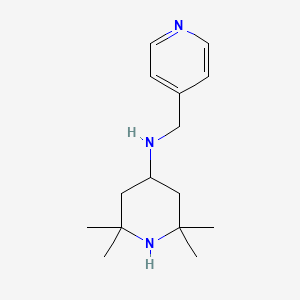
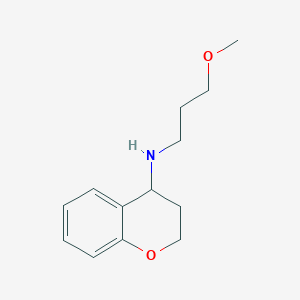
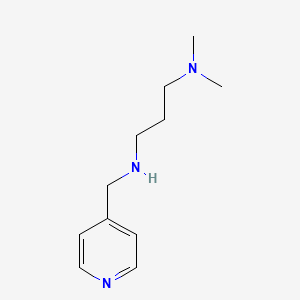
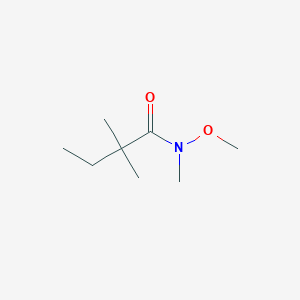

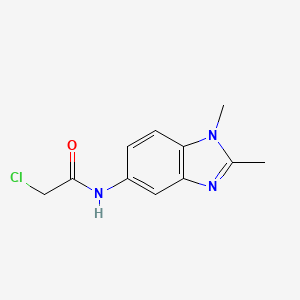
![4-Chlorofuro[3,2-C]quinoline](/img/structure/B3147603.png)
